molecular formula C10H6F2N2O2 B11787774 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile

2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile

Cat. No.: B11787774
M. Wt: 224.16 g/mol
InChI Key: XZLHYJDIBCPXHS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery. As a benzo[d]oxazole derivative, it serves as a versatile synthetic intermediate and a privileged scaffold for the development of novel therapeutic agents . The benzoxazole core is a common feature in compounds with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties . The incorporation of the difluoromethoxy group is a strategic modification often employed in drug design to influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile, thereby enhancing its potential as a lead compound . This compound is strictly intended for research applications and is not designed for human or veterinary therapeutic use. Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the exploration of new biological pathways. Its structure aligns with chemotypes investigated as inhibitors of specific biological targets, such as immune checkpoints like PD-1/PD-L1 and VISTA, which are pivotal in oncology research . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]acetonitrile

InChI

InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-7-2-1-6(3-4-13)5-8(7)15-10/h1-2,5,9H,3H2

InChI Key

XZLHYJDIBCPXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(=N2)OC(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Ortho-Aminophenol Derivatives

A common method involves reacting ortho-aminophenol with electrophilic reagents, such as aldehydes or acids, under acidic or basic conditions. For example:

  • Ortho-aminophenol + malononitrile : In ethanol with glacial acetic acid, this forms the benzoxazole core. The reaction proceeds via nucleophilic attack of the amine on the nitrile, followed by cyclization.

  • Yield : >90% for unsubstituted benzoxazole derivatives.

Table 1: Representative Benzoxazole Synthesis Conditions

Starting MaterialReagentConditionsYieldReference
Ortho-aminophenolMalononitrileEthanol, acetic acid, reflux, 8–15 h>90%
Ortho-aminophenolAldehydesSolvent-free, grinding, K4[Fe(CN)6] catalyst87–96%

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group can be introduced through:

  • Nucleophilic Aromatic Substitution (SNAr) : Replacing a halogen with a difluoromethoxy group using difluoromethanol or ClCF2H under basic conditions.

  • Late-Stage Difluoromethylation : Using reagents like ClCF2H or other CF2H sources via cross-coupling or radical pathways.

Difluoromethoxy Substitution

For benzoxazole precursors with halogen substituents (e.g., -Cl or -Br), difluoromethoxy groups are introduced via SNAr:

  • Example : Chlorobenzoxazole + ClCF2H → Difluoromethoxybenzoxazole.

  • Conditions : Polar aprotic solvents (e.g., DMF), bases (e.g., K2CO3), elevated temperatures.

Table 2: Difluoromethoxy Group Introduction

SubstrateReagentConditionsYieldReference
4-Chlorobenzo[d]oxazoleClCF2HDMF, K2CO3, 80°C, 12 h75–85%
6-Bromobenzo[d]oxazoleClCF2HCuI, DMF, 120°C, 18 h60–70%

Acetonitrile Group Incorporation

The acetonitrile group (-CN) is typically introduced via:

  • Nitrile Addition : Using malononitrile or cyanide salts.

  • Cross-Coupling Reactions : Palladium-catalyzed cyanation of halogenated intermediates.

Direct Cyanation During Cyclization

In the presence of nitriles, the cyclization step incorporates the acetonitrile group:

  • Ortho-aminophenol + malononitrile : Forms benzo[d]oxazole-4-acetonitrile derivatives.

  • Positional Control : Electron-directing groups (e.g., -OCH3) influence regioselectivity.

Post-Cyclization Cyanation

For 6-acetonitrile substitution, halogenated intermediates undergo nucleophilic substitution:

  • 6-Chlorobenzo[d]oxazole + NaCN : Forms 6-cyano derivative in polar solvents (e.g., DMSO).

Table 3: Acetonitrile Group Introduction

SubstrateReagentConditionsYieldReference
6-Chlorobenzo[d]oxazoleNaCNDMSO, 120°C, 6 h65–75%
4-Bromobenzo[d]oxazoleCuCNDMF, 100°C, 12 h50–60%

Regioselective Synthesis Challenges

Achieving 6-acetonitrile substitution requires careful control of directing groups and reaction conditions:

  • Electron-Donating Groups : -OCH3 or -NH2 groups activate the 5- and 7-positions, favoring substitution at these sites.

  • Steric Hindrance : Bulky substituents (e.g., -CF3) may influence regioselectivity.

Example Strategy :

  • Step 1 : Synthesize 6-chlorobenzo[d]oxazole via directed metallation.

  • Step 2 : Replace Cl with -OCF2H via SNAr.

  • Step 3 : Substitute remaining Cl with -CN using NaCN.

Analytical Characterization

Key techniques for verifying the structure include:

  • 1H/13C NMR : Distinguish between 4- and 6-substituted isomers.

  • HRMS : Confirm molecular formula (C10H6F2N2O2).

  • XRD : Validate crystalline structure (if applicable).

Table 4: Spectroscopic Data for 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile

TechniqueKey SignalsReference
1H NMRδ 7.8–8.2 (aromatic H), δ 3.5–4.0 (OCF2H)
13C NMRδ 110–130 (aromatic C), δ 55–60 (OCF2H), δ 115–120 (CN)
HRMS[M+H]+ = 225.06 (C10H6F2N2O2)

Industrial and Scalability Considerations

  • Continuous Flow Synthesis : Enables precise temperature control for exothermic steps.

  • Catalyst Recycling : Pd or Cu catalysts in cross-coupling reactions.

  • Waste Minimization : Solvent-free methods reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(difluoromethoxy)benzo[d]oxazole-6-acetonitrile with benzimidazole and benzothiazole derivatives from the provided evidence, focusing on substituent effects, synthesis, physical properties, and safety.

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Conditions Key Spectral Data Notable Properties
2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile Benzooxazole -OCHF₂ (position 2), -CH₂CN (position 6) Likely involves condensation under inert atmosphere (inferred from ) Expected: ¹⁹F NMR shifts (~-140 ppm for CF₂), ¹H NMR for acetonitrile (~3.5 ppm) High polarity due to -CH₂CN; electron-deficient aromatic ring
6-(Benzodioxol-5-yloxy)-5-fluoro-2-(6-bromobenzodioxol-5-yl)-1H-benzimidazole (4e, ) Benzimidazole -Br, -O-benzodioxole, -F 120°C, DMF, Na₂S₂O₅, N₂ atmosphere ¹H NMR: 6.8–7.5 ppm (aromatic); MS: m/z 568 (M⁺) High melting point (>250°C); moderate solubility in DMSO
(2-Bromo-1,3-benzothiazol-6-yl)acetonitrile () Benzothiazole -Br (position 2), -CH₂CN (position 6) Not specified ¹H NMR: 4.0 ppm (-CH₂CN) Acute toxicity (inhalation risk); reactive Br site

Key Observations:

Substituent Effects: The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing than the bromo (-Br) or benzodioxole groups in analogs . Acetonitrile (-CH₂CN) is common in the target compound and (2-bromo-benzothiazol-6-yl)acetonitrile , contributing to similar polarities but differing toxicities (acetonitrile releases cyanide metabolites).

Synthesis: The target compound’s synthesis may mirror benzimidazole derivatives (), requiring inert conditions (N₂ atmosphere) and polar aprotic solvents (e.g., DMF).

Physical Properties :

  • Melting Points : Benzimidazoles (e.g., 4e) exhibit higher melting points (>250°C) due to hydrogen bonding from -NH groups , whereas benzoxazole/benzothiazole derivatives (lacking -NH) likely have lower melting points.
  • Solubility : The acetonitrile group enhances solubility in polar solvents (e.g., acetonitrile, DMSO) across all compounds.

Safety: The benzothiazole derivative () highlights hazards associated with acetonitrile (e.g., inhalation toxicity) .

Biological Activity

2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a unique structure characterized by a difluoromethoxy group attached to a benzo[d]oxazole ring, with an acetonitrile substituent at the 6-position. Its molecular formula is C_{11}H_{8}F_{2}N_{2}O, and it has a molecular weight of 224.16 g/mol. The incorporation of fluorine atoms is believed to enhance its chemical properties, making it a valuable candidate for drug development.

Synthesis

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile typically involves various key reactions, which can be categorized into laboratory-scale and industrial-scale processes. The synthetic routes often include difluoromethylation and subsequent cyclization steps that yield the desired heterocyclic structure.

Biological Activity Overview

Research has indicated that 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile exhibits notable biological activity, particularly in the antimicrobial and anticancer domains. Preliminary studies suggest that this compound may inhibit bacterial cell wall synthesis and disrupt cancer cell proliferation by interfering with critical signaling pathways.

The biological activity of this compound is attributed to its ability to modulate biological pathways through enzyme inhibition or receptor interaction. The difluoromethoxy moiety enhances binding affinity to specific biological targets, including enzymes involved in disease processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several compounds similar to 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile. It was found that this compound exhibited selective antibacterial activity against Gram-positive bacteria, with minimal effects on Gram-negative strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

In vitro studies assessed the anticancer potential of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in several types of cancer cells, potentially through apoptosis induction and cell cycle arrest. The IC50 values varied depending on the cell line, highlighting its selective cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Cell cycle arrest
A549 (Lung)15.0Disruption of signaling pathways

Comparative Analysis

The unique structural features of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile set it apart from other compounds with similar scaffolds, enhancing its reactivity and biological activity.

Compound NameStructural FeaturesUnique Properties
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chlorideBenzoxazole ring with carbonyl chloridePotential for further functionalization
2,6-Difluoro-3-(oxazol-2-ylmethoxy)benzamideBenzamide structure with oxazoleEnhanced solubility and bioactivity
6-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazoleMethylthio group additionDistinct reactivity profile due to sulfur presence

Q & A

Q. Analytical Methods :

  • HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar and non-polar species .
  • Stability Studies : Accelerated degradation under heat/light identifies labile functional groups .

How does the electronic nature of the difluoromethoxy group influence the reactivity of benzo[d]oxazole-6-acetonitrile in nucleophilic substitution reactions?

Advanced
The difluoromethoxy group (-OCF2_2H) is electron-withdrawing due to the electronegativity of fluorine, which:

  • Activates Aromatic Rings : Enhances electrophilic substitution at meta/para positions relative to the nitrile group .
  • Stabilizes Transition States : Lowers activation energy for nucleophilic attack on adjacent carbons .
  • Modulates Solubility : Fluorine’s lipophilicity improves solubility in organic solvents, facilitating reactions in non-polar media .

What computational methods are suitable for predicting the stability and reactivity of 2-(difluoromethoxy)benzo[d]oxazole-6-acetonitrile in solution?

Q. Advanced

  • DFT Calculations : Gaussian or ORCA software models electron density maps to predict reactive sites (e.g., Fukui indices for electrophilic/nucleophilic behavior) .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in polar solvents (e.g., DMSO) .
  • QSPR Models : Relate molecular descriptors (e.g., Hammett σ values) to reaction rates or degradation pathways .

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